molecular formula C11H19NO6 B2641600 rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid CAS No. 2402789-15-3

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid

Cat. No.: B2641600
CAS No.: 2402789-15-3
M. Wt: 261.274
InChI Key: FEJIWCIQZWGLIT-GJMOJQLCSA-N
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Description

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring with multiple functional groups. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly in the synthesis of amino acids and peptides .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic conditions for Boc deprotection . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .

Properties

IUPAC Name

(2S,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIWCIQZWGLIT-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]([C@H]1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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